molecular formula C9H9ClN2S B8413081 6-Chloro-4-methyl-3,4-dihydro-1H-quinazoline-2-thione

6-Chloro-4-methyl-3,4-dihydro-1H-quinazoline-2-thione

Cat. No. B8413081
M. Wt: 212.70 g/mol
InChI Key: HZABUQUABFTSGV-UHFFFAOYSA-N
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Patent
US07781441B2

Procedure details

[4-Chloro-2-(1-hydroxy-ethyl)-phenyl]-carbamic acid tert-butyl ester (525 mg, 1.93 mmol) was suspended in a mixture of ethanol (1.5 ml), water (2.3 ml) and aqueous concentrated hydrogen chloride solution (0.6 ml). Potassium thiocyanate (206 mg, 2.1 mmol) was added and the reaction was heated to reflux for 3 hours. The product precipitated from the reaction and was filtered off after cooling, washed with water and ethanol and dried in vacuo to give the title compound (347 mg, 84%) as a white solid.
Name
[4-Chloro-2-(1-hydroxy-ethyl)-phenyl]-carbamic acid tert-butyl ester
Quantity
525 mg
Type
reactant
Reaction Step One
Name
Quantity
2.3 mL
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
206 mg
Type
reactant
Reaction Step Two
Yield
84%

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][C:8]1[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][C:9]=1[CH:15](O)[CH3:16])(C)(C)C.O.Cl.[S-:21][C:22]#[N:23].[K+]>C(O)C>[Cl:14][C:11]1[CH:10]=[C:9]2[C:8](=[CH:13][CH:12]=1)[NH:7][C:22](=[S:21])[NH:23][CH:15]2[CH3:16] |f:3.4|

Inputs

Step One
Name
[4-Chloro-2-(1-hydroxy-ethyl)-phenyl]-carbamic acid tert-butyl ester
Quantity
525 mg
Type
reactant
Smiles
C(C)(C)(C)OC(NC1=C(C=C(C=C1)Cl)C(C)O)=O
Name
Quantity
2.3 mL
Type
reactant
Smiles
O
Name
Quantity
0.6 mL
Type
reactant
Smiles
Cl
Name
Quantity
1.5 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
206 mg
Type
reactant
Smiles
[S-]C#N.[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The product precipitated from the reaction
FILTRATION
Type
FILTRATION
Details
was filtered off
TEMPERATURE
Type
TEMPERATURE
Details
after cooling
WASH
Type
WASH
Details
washed with water and ethanol
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2C(NC(NC2=CC1)=S)C
Measurements
Type Value Analysis
AMOUNT: MASS 347 mg
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.